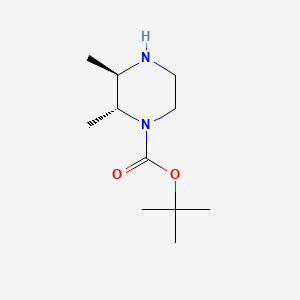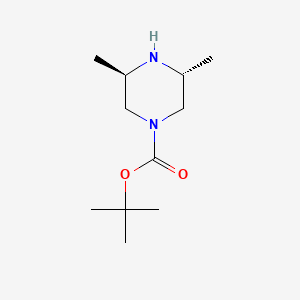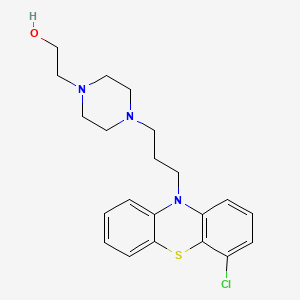
4-Chloro Perphenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro Perphenazine, also known as Perphenazine, is a phenothiazine (FEEN-oh-THYE-a-zeen) anti-psychotic medicine . It is used to treat psychotic disorders such as schizophrenia and is also used to control severe nausea and vomiting . The chemical formula of Perphenazine is C21H26ClN3OS and it has a molecular weight of 403.97 .
Molecular Structure Analysis
The molecular structure of 4-Chloro Perphenazine consists of a phenothiazine core, which carries a chloro substituent at the 2-position and a 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl group at N-10 .Physical And Chemical Properties Analysis
Perphenazine has a melting point of 95-98°C, a boiling point of 580.4±50.0 °C at 760 mmHg, and a density of 1.3±0.1 g/cm3 . It is practically insoluble in water, freely soluble in methylene chloride, and soluble in ethanol .Scientific Research Applications
Pharmacological and Clinical Effects
4-Chloro Perphenazine, a derivative of phenothiazine, exhibits significant pharmacological properties. It acts as a central nervous system depressant affecting neural centers that control vomiting, vasomotor tone, temperature, and wakefulness. Clinically, it is utilized for treating various psychiatric conditions, such as schizophrenia, especially effective in catatonic, hebephrenic states, and cases of paranoid schizophrenia. Additionally, it is used for managing anxiety, tension, agitation, and psychomotor overactivity in both organic and functional psychoses. Its application extends to general medical practice, including the treatment of intractable pain and symptomatic relief of nausea and vomiting (Wright, 1959).
Antiviral Activity
Research in 2020 highlighted the potential antiviral activity of phenothiazines, including 4-Chloro Perphenazine, towards RNA-viruses. These drugs demonstrate inhibitory effects on clathrin-dependent endocytosis, cell-cell fusion, infection, replication of viruses, and viral entry into host cells. They display activity at non-toxic concentrations, indicating therapeutic potential for some viruses. However, further research on animal and human subjects is necessary to confirm these findings (Otręba, Kośmider, & Rzepecka-Stojko, 2020).
Anticancer Potential
Recent studies indicate that 4-Chloro Perphenazine may possess anticancer activity against various human cancer cell lines. The antitumor activity is mainly mediated through effects on the cell cycle, proliferation, or apoptosis. Potential molecular targets include drug efflux pumps and pathways regulated by D2 receptor antagonists. Due to their sedative and antiemetic properties, these antipsychotics could be used as adjuvant therapy for chemotherapy side effects (Otręba & Kośmider, 2020).
Neurological Distribution
A study examining the distribution of 4-Chloro Perphenazine in rat brains revealed a unique distribution pattern compared to similar pharmacological agents. This variation could be attributed to its chemical structure, providing insights into its pharmacological activity and potential therapeutic applications (Sanders, 1973).
Biochemical Applications
4-Chloro Perphenazine has been utilized in biochemical research, particularly in the study of copper corrosion inhibition. It demonstrates significant inhibitory efficiency, forming a protective film on the copper surface and following the Langmuir adsorption model. This application highlights its utility beyond medical and pharmacological fields (Zhou et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-[4-[3-(4-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3OS/c22-17-5-3-7-19-21(17)27-20-8-2-1-6-18(20)25(19)10-4-9-23-11-13-24(14-12-23)15-16-26/h1-3,5-8,26H,4,9-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGHLUNKUXKUSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro Perphenazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)
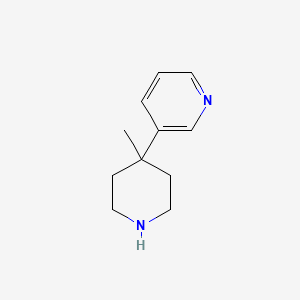
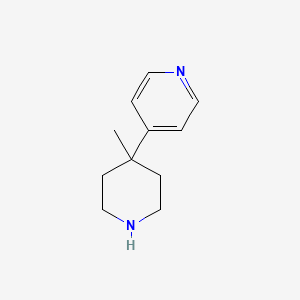

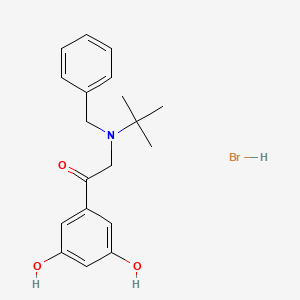
![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)
![Sodium;[methyl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)amino]methanesulfonate](/img/structure/B566115.png)

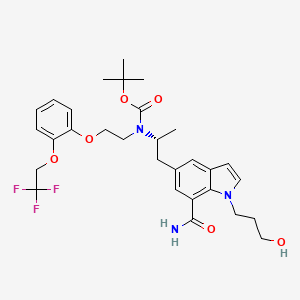
![2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B566124.png)
